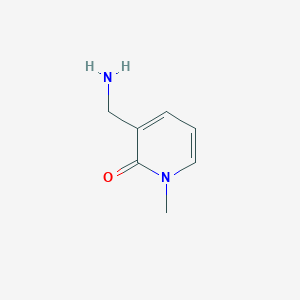

3-(Aminomethyl)-1-methyl-1,2-dihydropyridin-2-one

Description

3-(Aminomethyl)-1-methyl-1,2-dihydropyridin-2-one is a nitrogen-containing heterocyclic compound characterized by a partially saturated pyridinone ring with a methyl group at position 1 and an aminomethyl substituent at position 2. The compound is cataloged under CAS 70449-22-8 and is listed as a "versatile small molecule scaffold" with applications in drug discovery and organic synthesis .

Properties

IUPAC Name |

3-(aminomethyl)-1-methylpyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O/c1-9-4-2-3-6(5-8)7(9)10/h2-4H,5,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDEADTYIKGFNGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=C(C1=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization of Precursors Containing Aminomethyl Groups

A common synthetic route involves the cyclization of β-ketoesters or β-diketones with formaldehyde and ammonia or amines to form the dihydropyridinone ring bearing the aminomethyl substituent. For example, the reaction of ethyl acetoacetate with formaldehyde and ammonia under controlled heating in alcoholic solvents (ethanol or methanol) leads to the formation of the 1,2-dihydropyridin-2-one core with an aminomethyl group at the 3-position. The methyl group at the nitrogen (1-position) can be introduced by using methylated precursors or by subsequent N-alkylation steps.

Palladium- and Copper-Catalyzed Cross-Coupling Reactions

Advanced synthetic methods utilize palladium- and copper-catalyzed coupling reactions for constructing substituted dihydropyridinones. A method described in patent literature involves reacting a 3-substituted 2(1H)-pyridone derivative with boronic acid derivatives in the presence of palladium and copper catalysts, a phosphorus ligand, and a base. Although this method is often applied to aryl-substituted dihydropyridinones, it establishes a framework adaptable to aminomethyl substitutions by selecting appropriate boronic acid derivatives.

One-Pot Multicomponent Reactions (MCR)

Multicomponent reactions offer a rapid and efficient route to aminopyridine derivatives. One-pot condensation of enaminones with primary amines and other reagents under solvent-free or mild conditions has been shown to yield substituted aminopyridines, which can be further modified to dihydropyridinone derivatives. These methods emphasize green chemistry principles and operational simplicity.

Traceless Umpolung Strategy via 1-Amidopyridin-1-ium Salts

A novel and selective approach involves the C3-selective umpolung of 1-amidopyridin-1-ium salts reacting with aminals, followed by reductive cleavage of the N–N bond. This method enables the direct formation of 3-(aminomethyl)pyridine derivatives, which can be converted into the corresponding dihydropyridinones by controlled hydrogenation or further functional group transformations.

Detailed Reaction Conditions and Optimization

Cyclization Reaction Parameters

| Parameter | Typical Condition | Effect on Yield/Selectivity |

|---|---|---|

| Solvent | Ethanol or Methanol | Facilitates cyclization, moderate polarity |

| Temperature | 60–80 °C | Higher temperatures improve cyclization rate |

| Reaction Time | 3–6 hours | Sufficient for complete cyclization |

| Reagents Ratio | Ethyl acetoacetate: Formaldehyde: Ammonia = 1:1:1 | Stoichiometric balance critical for yield |

This method typically yields moderate to good yields (~60-75%) of the target dihydropyridinone.

Catalytic Cross-Coupling Conditions

| Catalyst System | Pd(PPh3)4 / Cu(OAc)2 | Enables coupling of pyridone with boronic acids |

| Ligand | Phosphorus-based ligand | Stabilizes Pd catalyst, enhances reactivity |

| Base | Triethylamine or similar | Deprotonates substrates, promotes coupling |

| Solvent | DMF or toluene | High boiling point solvents for elevated temp. |

| Temperature | 80–120 °C | Required for efficient coupling |

| Reaction Time | 12–24 hours | Ensures complete conversion |

This approach is suitable for large-scale synthesis with high purity requirements.

Multicomponent Reaction Optimization

| Entry | Temperature (°C) | Time (h) | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | 25 | 24 | 0 | No reaction |

| 2 | 40 | 24 | 20 | Slow reaction |

| 3 | 60 | 6 | 49 | Moderate yield |

| 4 | 80 | 3 | 75 | Optimal conditions |

Reaction conditions: Enaminone (1 mmol), malononitrile (1 mmol), benzylamine (1 mmol) under solvent-free conditions.

Research Findings and Mechanistic Insights

The cyclization involving β-ketoesters and formaldehyde proceeds via initial formation of an aminomethyl intermediate, followed by intramolecular nucleophilic attack to close the pyridinone ring.

The palladium-catalyzed cross-coupling proceeds through oxidative addition, transmetallation, and reductive elimination steps, allowing selective functionalization at the 3-position of the dihydropyridinone.

The umpolung strategy exploits the polarity inversion of the 1-amidopyridin-1-ium salt, enabling a Mannich-type C–C bond formation at C3, followed by reductive cleavage to afford the aminomethylated product with high regioselectivity.

Multicomponent reactions under solvent-free conditions reduce environmental impact and simplify purification, making them attractive for scalable synthesis.

Summary Table of Preparation Methods

| Method | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|

| Cyclization of β-ketoesters | Ethyl acetoacetate, formaldehyde, ammonia; EtOH, 60–80 °C | Straightforward, moderate yield | Requires careful control of stoichiometry |

| Pd/Cu-Catalyzed Cross-Coupling | 3-substituted pyridone, boronic acids, Pd/Cu catalysts, base | High selectivity, scalable | Longer reaction times, expensive catalysts |

| One-Pot Multicomponent Reaction | Enaminones, primary amines, solvent-free, 80 °C | Green, efficient, flexible | Limited to compatible substrates |

| Umpolung via Amidopyridin-1-ium Salts | 1-Amidopyridin-1-ium salts, aminals, Zn/HOAc reduction | Regioselective, novel approach | Requires specialized intermediates |

Chemical Reactions Analysis

Types of Reactions

3-(Aminomethyl)-1-methyl-1,2-dihydropyridin-2-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the compound into different reduced forms.

Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce various reduced forms of the compound .

Scientific Research Applications

Pharmaceutical Research

The compound has shown potential in drug development due to its biological activity. Its structural similarity to other biologically active compounds suggests possible therapeutic applications, particularly in treating neurological disorders such as Parkinson's disease and epilepsy.

Buffering Agent

3-(Aminomethyl)-1-methyl-1,2-dihydropyridin-2-one acts as a non-ionic organic buffering agent with a pH range of 6 to 8.5. This property is crucial for maintaining stable pH levels in cell cultures and various biological assays, which is vital for experimental consistency .

Catalysis

The compound serves as a versatile reagent in chemical synthesis, particularly in catalyzing reactions such as Suzuki-Miyaura cross-couplings and other organic transformations. Its ability to act as a ligand enhances its utility in protein and enzyme investigations.

Material Science

In material science, this compound is explored for developing new materials with unique properties, including boronate-functionalized monomers that can be used in polymer chemistry.

Research indicates that compounds similar to this compound exhibit notable antibacterial and anticancer properties. For instance, derivatives of dihydropyridinones have been investigated for their anti-proliferative effects against human leukemia cells .

Case Studies

Case Study 1: Anticancer Activity

In a study evaluating the anticancer potential of dihydropyridinones, derivatives were tested against human leukemia cells (CCRF-CEM). The results indicated significant anti-proliferative activity at varying concentrations, highlighting the therapeutic potential of compounds related to this compound .

Case Study 2: Buffering Capacity

Research demonstrated that using this compound as a buffering agent in cell culture systems maintained optimal pH levels crucial for cellular metabolism and viability across various experimental setups .

Mechanism of Action

The mechanism of action of 3-(Aminomethyl)-1-methyl-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional versatility of dihydropyridin-2-one derivatives allows for diverse modifications. Below is a comparative analysis of key analogs:

Structural and Physicochemical Properties

Key Observations:

- Steric Effects : Dimethyl substitutions (C₈H₁₂N₂O) introduce steric hindrance, which may limit binding to flat enzymatic pockets .

- Functionalization Potential: The aminomethyl group in the parent compound allows for derivatization (e.g., amide coupling), a feature shared with its analogs .

Availability and Commercial Viability

Biological Activity

3-(Aminomethyl)-1-methyl-1,2-dihydropyridin-2-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article provides a detailed overview of its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is C₇H₁₀N₂O. It features a dihydropyridinone structure characterized by an amino group at the 3-position and a methyl group at the 1-position. This unique structure contributes to its buffering properties and potential interactions with biological systems.

Buffering Agent

One of the primary roles of this compound is as a non-ionic organic buffering agent . It helps maintain stable pH levels (6-8.5) in cell cultures, which is crucial for various biological assays and experiments . This buffering capability is essential in maintaining the physiological conditions required for cellular activities.

Therapeutic Potential

Research indicates that compounds with similar structures have been explored for their therapeutic potential in treating neurological disorders such as Parkinson's disease and epilepsy . The biological activity of this compound suggests it may also exhibit enzyme inhibition properties, contributing to its medicinal applications .

The mechanism of action for this compound involves its interaction with specific molecular targets. It may inhibit certain enzymes or interact with cellular receptors, leading to observed biological effects. The exact pathways can vary depending on the application context .

Anti-Cancer Activity

In studies evaluating the anti-proliferative activity against human leukemia cells (CCRF-CEM) and non-tumorigenic human lung fibroblasts (MRC-5), compounds similar to this compound showed varying degrees of effectiveness. For instance, certain aminoketones demonstrated selective anti-leukemic effects with low cytotoxicity at concentrations as low as 5 µM .

| Compound | Concentration (µM) | Biological Effect |

|---|---|---|

| This compound | 5 | Moderate anti-leukemic activity |

| 2-(trifluoromethyl)phenyl aminoketone | 5 | Good anti-leukemic effect with low cytotoxicity |

| Control (untreated) | N/A | High proliferation rate |

Enzyme Inhibition Studies

Research has indicated that this compound can act as an inhibitor for specific enzymes involved in metabolic pathways. This property is particularly relevant in the context of developing therapies for diseases linked to enzyme dysregulation .

Comparative Analysis with Similar Compounds

Several compounds share structural similarities with this compound, which may influence their biological activity:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 3-(Aminomethyl)-1-ethyl-1,2-dihydropyridin-2-one | C₈H₁₃N₂O | Ethyl group enhances lipophilicity |

| 3-(Aminomethyl)-1,6-dimethyl-1,2-dihydropyridin-2-one | C₉H₁₃N₂O | Additional methyl group may affect bioactivity |

| 3-(Aminomethyl)-1-methylpyridin-2(1H)-one | C₇H₈N₂O | Lacks dihydropyridine structure but retains amino functionality |

The unique combination of functional groups in this compound confers distinct buffering properties and potential therapeutic applications that are not fully realized by its analogs .

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing 3-(Aminomethyl)-1-methyl-1,2-dihydropyridin-2-one, and how is purity validated?

- Methodological Answer : Synthesis typically involves condensation reactions between aminomethyl precursors and substituted dihydropyridinones under controlled pH and temperature. Purity validation employs reversed-phase HPLC with a C18 column and UV detection (λ = 254 nm). Buffers like ammonium acetate (15.4 g/L, pH 6.5 adjusted with acetic acid) are used to stabilize the mobile phase, ensuring reproducible retention times . Confirmatory techniques include NMR (¹H/¹³C) and mass spectrometry to verify structural integrity.

Q. How should researchers handle stability challenges during storage of this compound?

- Methodological Answer : Stability is pH- and temperature-dependent. Store lyophilized samples at -20°C in inert atmospheres (argon/nitrogen) to prevent oxidation. For aqueous solutions, use buffered systems (e.g., pH 6.5 ammonium acetate) and avoid prolonged exposure to light. Periodic stability testing via HPLC is recommended to monitor degradation products, particularly under accelerated conditions (40°C/75% RH for 4 weeks) .

Q. What safety precautions are critical when working with this compound?

- Methodological Answer : Use PPE (gloves, lab coat, goggles) in fume hoods. Toxicity data are limited, so treat the compound as a potential irritant. Avoid inhalation and skin contact. For spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose of as hazardous waste. Reference Safety Data Sheets (SDS) for structurally similar compounds (e.g., 2-aminopyrimidines) for emergency protocols .

Advanced Research Questions

Q. How can synthetic yields be optimized for large-scale production of this compound?

- Methodological Answer : Optimize reaction parameters via Design of Experiments (DoE). Key factors include solvent polarity (e.g., DMF vs. THF), catalyst loading (e.g., Pd/C for hydrogenation), and stoichiometry of aminomethyl donors. Pilot studies suggest microwave-assisted synthesis reduces reaction time (30 mins vs. 12 hrs) with 15–20% yield improvement. Post-synthesis purification via flash chromatography (silica gel, ethyl acetate/hexane gradient) enhances scalability .

Q. What analytical methods resolve contradictory data in biological activity assays?

- Methodological Answer : Contradictions in IC50 values may arise from assay interference (e.g., compound aggregation or fluorescence quenching). Use orthogonal methods:

- Surface Plasmon Resonance (SPR) to validate binding affinity.

- Isothermal Titration Calorimetry (ITC) for thermodynamic profiling.

- Molecular docking (e.g., AutoDock Vina) to model interactions with targets like dopamine receptors, referencing studies on analogous dihydropyridines .

Q. How can researchers characterize the compound’s stability under physiological conditions?

- Methodological Answer : Simulate physiological pH (7.4) and temperature (37°C) in phosphate-buffered saline (PBS). Monitor degradation via LC-MS/MS over 24–72 hours. Identify metabolites using high-resolution mass spectrometry (HRMS) and compare fragmentation patterns to synthetic standards. For in vitro models, apply stable isotope labeling (e.g., ¹³C/¹⁵N) to track metabolic pathways .

Q. What strategies mitigate batch-to-batch variability in pharmacokinetic studies?

- Methodological Answer : Standardize synthesis and purification protocols. Implement QC checkpoints:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.